molecular formula C18H18N2O B8227828 (S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8227828
M. Wt: 278.3 g/mol
InChI Key: VJKQWPKASQIGHC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The cyclopropyl group is introduced to the pyridine ring through a cyclization reaction.

    Benzylation: The benzyl group is added to the structure through a nucleophilic substitution reaction.

    Formation of the Dihydrooxazole Ring: The final step involves the formation of the dihydrooxazole ring through a cyclization reaction involving an amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Research: It is used to investigate biological pathways and molecular targets, providing insights into cellular processes.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, altering their activity and modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole: Lacks the (S)-configuration, which may affect its biological activity.

    2-(6-Cyclopropylpyridin-2-yl)-4,5-dihydrooxazole: Lacks the benzyl group, potentially altering its chemical properties and applications.

    4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Lacks the cyclopropyl group, which may influence its interaction with molecular targets.

Uniqueness

(S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific stereochemistry and the presence of both benzyl and cyclopropyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4S)-4-benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-5-13(6-3-1)11-15-12-21-18(19-15)17-8-4-7-16(20-17)14-9-10-14/h1-8,14-15H,9-12H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKQWPKASQIGHC-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC(=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.